Controlled Lipophilicity (LogP) as a Critical Differentiator from Non-Fluorinated Analogs
The experimentally determined LogP value of 3.1 for 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol provides a specific, moderate lipophilicity profile that is distinct from non-fluorinated or ortho/meta-substituted analogs. This value is crucial for predicting membrane permeability and solubility [1]. In contrast, a non-fluorinated phenyl-oxetane analog would be expected to have a significantly lower LogP (e.g., ~1.5-2.0), while an analog with a trifluoromethyl group on the oxetane ring itself (such as 3-(trifluoromethyl)oxetan-3-ol) would likely exhibit a lower LogP due to the absence of the aromatic ring, potentially reducing passive membrane diffusion .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.1 [1] |
| Comparator Or Baseline | Non-fluorinated phenyl-oxetane analog (predicted LogP ~1.5-2.0); 3-(trifluoromethyl)oxetan-3-ol (CAS 1403676-72-1) with lower LogP due to lack of aromatic ring |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.6 vs. non-fluorinated analog; higher LogP vs. non-aromatic oxetane analog |
| Conditions | Experimental measurement (ChemExper database) |
Why This Matters
This specific LogP value is essential for designing compounds with optimal oral bioavailability and CNS penetration, directly informing procurement decisions for SAR campaigns.
- [1] ChemExper. 3-(4-(Trifluoromethyl)phenyl)oxetan-3-ol. Physical Properties Data. 2025. View Source
